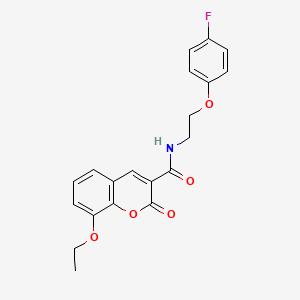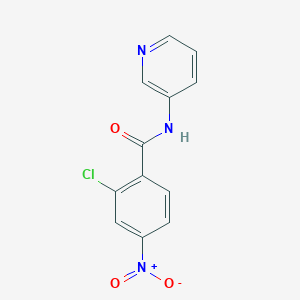
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position, a nitro group at the 4-position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety
作用机制
Target of Action
The primary target of 2-Chloro-4-Nitro-N-(3-Pyridinyl)Benzamide is the Peroxisome Proliferator–Activated Receptor (PPAR) . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
This compound interacts with PPARs, specifically PPARγ and PPARδ . It acts as an antagonist for PPARγ, but surprisingly, it triggers the expression of Perilipin 2 (PLIN2), a well-known PPARγ target, via PPARδ . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .
Biochemical Pathways
The compound affects several biochemical pathways involved in lipid uptake, transport, storage, and fatty acid synthesis . Profiling expression of PPAR target genes showed upregulation of several genes involved in these pathways by this compound .
Result of Action
The compound’s action results in elevated lipogenesis and increased triglyceride levels . This is in line with the upregulation of PLIN2 protein and several genes involved in lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE typically involves the following steps:
Chlorination: The chloro group can be introduced by treating the nitrated intermediate with a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine: The final step involves coupling the chlorinated intermediate with pyridine-3-amine under suitable conditions, such as in the presence of a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-chloro-4-amino-N-pyridin-3-ylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
科学研究应用
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and chloro functional groups.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but lacks the pyridin-3-yl group.
4-chloro-2-nitroaniline: Another structural isomer with different positioning of the chloro and nitro groups.
2-chloro-3-nitropyridine: Contains a pyridine ring but differs in the position of the nitro group.
Uniqueness
2-CHLORO-4-NITRO-N-(3-PYRIDINYL)BENZAMIDE is unique due to the presence of both a benzamide moiety and a pyridine ring, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-chloro-4-nitro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-6-9(16(18)19)3-4-10(11)12(17)15-8-2-1-5-14-7-8/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWOTQGVFFLLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)
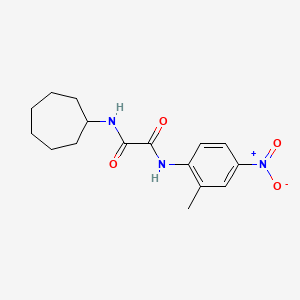
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)
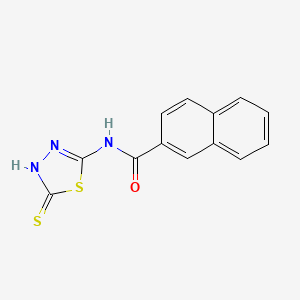
![2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2855543.png)
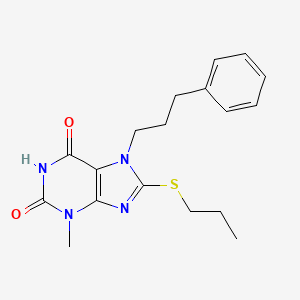
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)
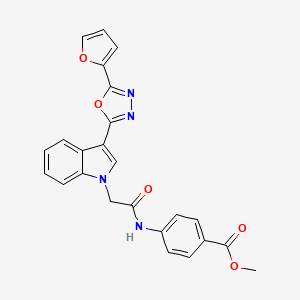
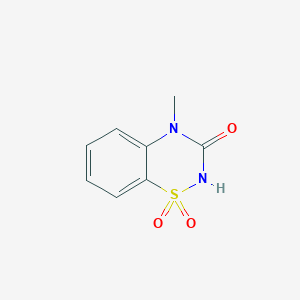
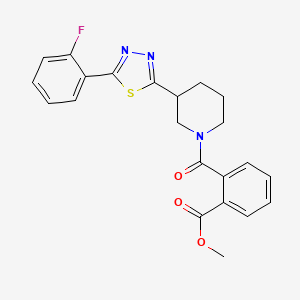
![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)
